2-Bromo-4-methylbenzohydrazide

Beschreibung

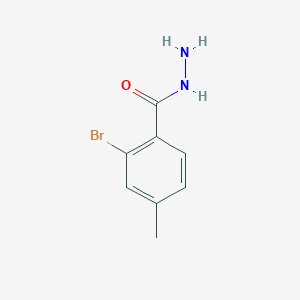

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-2-3-6(7(9)4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFGATLKHYMRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392489 | |

| Record name | 2-bromo-4-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022059-55-7 | |

| Record name | 2-bromo-4-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Bromo-4-methylbenzohydrazide

The following technical guide details the identification, synthesis, and application of 2-Bromo-4-methylbenzohydrazide , a specialized intermediate in medicinal chemistry.

CAS Number: 1022059-55-7 Synonyms: 2-Bromo-4-methylbenzoic acid hydrazide; 4-Methyl-2-bromobenzohydrazide

Part 1: Executive Summary

2-Bromo-4-methylbenzohydrazide is a halogenated aromatic hydrazide serving as a critical scaffold in the synthesis of bioactive heterocycles. Its structural uniqueness lies in the ortho-bromo substituent, which provides steric influence and a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the hydrazide moiety acts as a versatile nucleophile for cyclization reactions. This compound is primarily utilized in drug discovery to generate 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff base ligands with potential antimicrobial and anticancer profiles.

Part 2: Chemical Identity & Properties[1][2][3][4][5]

Physicochemical Profile

| Property | Specification |

| Molecular Formula | C₈H₉BrN₂O |

| Molecular Weight | 229.08 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol (hot); Sparingly soluble in water |

| Melting Point | Predicted range:[1][2][3][4][5][6][7] 145–155 °C (Dependent on purity/polymorph) |

| Key Functional Groups | Primary amine (-NH₂), Amide (-CONH-), Aryl Bromide (Ar-Br) |

Structural Characterization (Expected Signals)

To validate the identity of the synthesized compound, researchers should verify the following spectral signatures:

-

¹H NMR (DMSO-d₆):

-

δ 9.0–9.5 ppm (s, 1H): Amide -NH (Exchangeable with D₂O).

-

δ 4.0–4.5 ppm (s, 2H): Hydrazide -NH₂ (Broad, exchangeable).

-

δ 2.35 ppm (s, 3H): Aryl methyl group (-CH₃).

-

Aromatic Region: Distinct splitting pattern for 1,2,4-substitution (d, s, d).

-

-

IR Spectroscopy:

-

3200–3300 cm⁻¹: N-H stretching (doublet for primary amine).

-

1650–1680 cm⁻¹: C=O stretching (Amide I band).

-

Part 3: Synthesis & Production Protocol

The synthesis of 2-Bromo-4-methylbenzohydrazide typically proceeds via the hydrazinolysis of its corresponding methyl ester. This two-step workflow ensures high purity by avoiding the formation of diacylhydrazines.

Workflow Visualization

Caption: Two-step synthetic pathway from the carboxylic acid precursor to the target hydrazide.

Detailed Methodology

Step 1: Esterification (Precursor Preparation) [6]

-

Charge: Dissolve 2-bromo-4-methylbenzoic acid (1.0 eq) in anhydrous Methanol (10–15 volumes).

-

Catalyst: Add concentrated H₂SO₄ (0.1 eq) dropwise.

-

Reaction: Reflux at 65°C for 6–8 hours. Monitor by TLC (System: Hexane/EtOAc 4:1) until the acid spot disappears.

-

Workup: Concentrate solvent, neutralize with NaHCO₃, and extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate to yield the methyl ester oil.

Step 2: Hydrazinolysis (Target Synthesis)

-

Solvent System: Dissolve the methyl ester (1.0 eq) in Ethanol (10 volumes).

-

Reagent Addition: Add Hydrazine Hydrate (80% or 99%, 3.0–5.0 eq) slowly. Note: Excess hydrazine prevents dimer formation.

-

Reflux: Heat to reflux (78°C) for 4–6 hours.

-

Crystallization: Cool the mixture to 0–5°C. The hydrazide typically precipitates as a solid.

-

Purification: Filter the solid and wash with cold ethanol/water (1:1). Recrystallize from ethanol if necessary to remove traces of hydrazine.

Part 4: Synthetic Utility & Applications[3][9]

This hydrazide acts as a "lynchpin" intermediate. The hydrazide group allows for the construction of azole rings, while the bromine atom remains available for late-stage diversification via cross-coupling.

Divergent Synthesis Pathways

Caption: Divergent synthesis showing the transformation of the hydrazide core into bioactive heterocycles.[8]

Key Reactions in Drug Design[3]

-

Schiff Base Formation: Reaction with aromatic aldehydes yields N-acylhydrazones. These derivatives often exhibit iron-chelating properties and inhibition of ribonucleotide reductase, a target in cancer therapy.

-

1,3,4-Oxadiazole Synthesis: Cyclization with carboxylic acids in the presence of POCl₃ creates the oxadiazole ring, a stable bioisostere for esters and amides in drug candidates.

-

Sonogashira Coupling: The ortho-bromine allows for coupling with terminal alkynes, extending the carbon skeleton to create fused ring systems like isoquinolines.

Part 5: Safety & Handling (E-E-A-T)

Hazard Identification (GHS Classification):

Handling Protocol:

-

Hydrazine Warning: The synthesis involves hydrazine hydrate, a known carcinogen and potent reducing agent. All reactions must be performed in a fume hood.

-

Waste Disposal: Aqueous waste containing hydrazine must be treated with hypochlorite (bleach) to neutralize before disposal.

-

Storage: Store the hydrazide in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the hydrazine moiety.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 169499877, 2-Bromo-5-fluoro-4-methylbenzohydrazide (Analogous Structure Reference). Retrieved from [Link]

-

MDPI (2012). Synthesis of Heterocyclic Derivatives with Antitumor Activity (General Hydrazide Methodologies). Retrieved from [Link][9]

Sources

- 1. 2-Brom-4-methylbenzoesäure 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. prepchem.com [prepchem.com]

- 3. 2-溴-4-甲基苯甲醛 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Bromo-4-methylbenzaldehyde | CAS#:24078-12-4 | Chemsrc [chemsrc.com]

- 5. 2-Bromo-5-fluoro-4-methylbenzohydrazide | C8H8BrFN2O | CID 169499877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 7. 4-Bromobenzohydrazide | C7H7BrN2O | CID 22219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity [mdpi.com]

- 9. 2-BROMO-4-CHLOROBENZHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

A Theoretical and Computational Scrutiny of 2-Bromo-4-methylbenzohydrazide: A Guide for Researchers

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 2-Bromo-4-methylbenzohydrazide. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the in-silico analysis of benzohydrazide derivatives. This document synthesizes established computational protocols and theoretical frameworks to present a cohesive narrative on the molecular properties, reactivity, and potential applications of this compound.

Introduction: The Significance of the Benzohydrazide Scaffold

Benzohydrazides are a class of organic compounds characterized by a benzene ring attached to a hydrazide functional group (-CONHNH2). This structural motif is of significant interest in medicinal chemistry and materials science due to its versatile coordination chemistry and its ability to form stable complexes with various metal ions.[1][2] The hydrazide moiety can act as a ligand, and the presence of the C=O and N-H groups allows for the formation of extensive hydrogen bonding networks, influencing the supramolecular assembly and crystal packing of these compounds.[3][4] Furthermore, benzohydrazide derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties.[2] The introduction of a bromine atom and a methyl group onto the benzene ring in 2-Bromo-4-methylbenzohydrazide is expected to modulate its electronic and steric properties, thereby influencing its chemical reactivity and biological efficacy.

Synthesis and Structural Elucidation: A Foundational Perspective

While this guide focuses on theoretical studies, a brief overview of the synthesis and experimental characterization is crucial for a comprehensive understanding. The synthesis of 2-Bromo-4-methylbenzohydrazide would typically involve the reaction of 2-bromo-4-methylbenzoate with hydrazine hydrate.

The structural confirmation of the synthesized compound would be achieved through a combination of spectroscopic techniques, including:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the N-H, C=O, and C-Br bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical environment of the hydrogen and carbon atoms, confirming the connectivity and substitution pattern of the molecule.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.

For a definitive three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation in the solid state.[1]

Computational and Theoretical Investigations: Unveiling Molecular Insights

Computational chemistry provides a powerful lens through which to investigate the intrinsic properties of 2-Bromo-4-methylbenzohydrazide at the molecular level. Density Functional Theory (DFT) is a particularly robust method for such studies.[4]

Molecular Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is typically achieved using DFT calculations, for instance, with the B3LYP functional and a 6-311G(d,p) basis set.[4] The optimized structure provides the global minimum energy conformation of the molecule in the gaseous phase.

The workflow for geometry optimization is as follows:

Caption: Workflow for Molecular Geometry Optimization using DFT.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule.[5] The energy of the HOMO is related to the electron-donating ability, while the energy of the LUMO is related to the electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity.[6] A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.[6]

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks.[7][8] The MEP map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).[8] For 2-Bromo-4-methylbenzohydrazide, the MEP surface would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the hydrazide group, while the hydrogen atoms of the N-H bonds would exhibit a positive potential.[4][9]

Caption: Interpretation of Molecular Electrostatic Potential (MEP) Map.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in a crystal lattice.[4][10] This analysis is based on the electron distribution of a molecule in a crystal and provides a three-dimensional surface that encloses the molecule. The surface is colored according to the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts.[1] Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions.[1]

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.[11] For 2-Bromo-4-methylbenzohydrazide, significant contributions from H···H, C···H, O···H, and Br···H contacts would be expected.[11][12]

Potential Biological and Pharmacological Significance

The benzohydrazide scaffold is a known pharmacophore, and its derivatives have been investigated for a variety of biological activities.[2] Theoretical studies, particularly molecular docking, can provide valuable insights into the potential interactions of 2-Bromo-4-methylbenzohydrazide with biological targets.[13] Molecular docking simulations can predict the binding affinity and binding mode of a ligand within the active site of a protein, helping to elucidate its potential mechanism of action.[6] Given the reported antitubercular activity of some benzohydrazide derivatives, molecular docking studies against enzymes from Mycobacterium tuberculosis, such as InhA, could be a promising avenue for investigation.[13]

Conclusion

The theoretical and computational investigation of 2-Bromo-4-methylbenzohydrazide offers a detailed understanding of its molecular structure, electronic properties, and intermolecular interactions. Methodologies such as DFT, FMO analysis, MEP, and Hirshfeld surface analysis provide a robust framework for predicting the reactivity and potential applications of this compound. These in-silico approaches, when combined with experimental validation, can significantly accelerate the discovery and development of new molecules with desired chemical and biological properties. This guide serves as a foundational resource for researchers embarking on the theoretical exploration of 2-Bromo-4-methylbenzohydrazide and its analogues.

References

-

Synthesis, Structural confirmation, Hirshfeld surface analysis, DFT Mechanistic and ADMET Properties of (E)-N-(4-bromobenzylidene)-3-methoxybenzohydrazide Monohydrate. (2023). ResearchGate. [Link]

-

Synthesis of 2-bromo-4-methylbenzhydrol. PrepChem.com. [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-4-bromo- N'-(4-meth-oxy-benzyl-idene)benzohydrazide. PubMed. [Link]

-

Crystal structures, Hirshfeld surface analysis and interaction energies of (Z)-2-(4-methylbenzylidene)- and (Z)-2-(furfurylidene)-2H-benzo[b][10][13]thiazin-3(4H)-one. National Institutes of Health. [Link]

-

Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate. ResearchGate. [Link]

-

N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide. National Institutes of Health. [Link]

-

Synthesis, X-ray crystal structure, Hirshfeld surface analysis and DFT studies of (E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide. National Institutes of Health. [Link]

-

Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. FUPRESS. [Link]

-

Crystal structure, Hirshfeld surface analysis and frontier molecular orbital analysis of (E)-4-bromo-N′-(2,3-dichlorobenzylidene)benzohydrazide. National Institutes of Health. [Link]

-

(E)-4-Bromo-N′-(2-hydroxy-1-naphthylmethylene)benzohydrazide. National Institutes of Health. [Link]

-

Molecular electrostatic potential of compounds 2–4. ResearchGate. [Link]

-

Synthesis and characterization and biological evaluation of bivalent metal complexes with (E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazide ligand. ResearchGate. [Link]

-

DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide de. SciSpace. [Link]

-

Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. [Link]

-

HOMO and LUMO molecular orbitals showing electron density... ResearchGate. [Link]

-

Crystal structure of dioxo molybdenum(VI), C15H13BrMoN2O6. ResearchGate. [Link]

-

Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. PubMed. [Link]

-

Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

-

HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IRJEdT. [Link]

-

Experimental and theoretical studies of 2-cyano-N-(4- morpholinobenzyldine) acetohydrazide as corrosion inhibitor for galvanized. Electrochemical Science. [Link]

-

2-Bromo-4-methylbenzaldehyde. Chemsrc. [Link]

-

(a) Molecular electrostatic potential (MEP) surfaces for 2‐CLBZAH,... ResearchGate. [Link]

-

HOMO-LUMO Energies and Geometrical Structures Effecton Corrosion Inhibition for Organic Compounds Predict by DFT and PM3 Methods. NeuroQuantology. [Link]

-

2-Bromo-4-methylbenzaldehyde. Chemsrc. [Link]

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

-

Synthesis, Characterization and Biological Activities of 2, 5-Dimethyl-4-Methoxy[5,6-b]Benzo[2,3-a]Pyrolo-4-Keto Thiazine-1,1-Dioxide. ResearchGate. [Link]

-

Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl. National Institutes of Health. [Link]

-

Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. PubMed Central. [Link]

Sources

- 1. riviste.fupress.net [riviste.fupress.net]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, X-ray crystal structure, Hirshfeld surface analysis and DFT studies of (E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. irjweb.com [irjweb.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structure, Hirshfeld surface analysis and frontier molecular orbital analysis of (E)-4-bromo-N′-(2,3-dichlorobenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structure, Hirshfeld surface analysis and HOMO-LUMO analysis of (E)-4-bromo- N'-(4-meth-oxy-benzyl-idene)benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

2-Bromo-4-methylbenzohydrazide and its derivatives

Topic: 2-Bromo-4-methylbenzohydrazide and its Derivatives: Synthesis, Structural Characterization, and Medicinal Applications Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

2-Bromo-4-methylbenzohydrazide (CAS: 1022059-55-7) represents a versatile pharmacophore in modern medicinal chemistry. Combining the steric and electronic influence of an ortho-bromo substituent with the lipophilic contribution of a para-methyl group, this scaffold serves as a critical intermediate for synthesizing Schiff bases, 1,3,4-oxadiazoles, and transition metal complexes. This guide provides a comprehensive technical analysis of its synthesis, chemical reactivity, and application in drug discovery, specifically targeting antimicrobial and anticancer pathways.

Chemical Profile and Properties

The physicochemical profile of 2-Bromo-4-methylbenzohydrazide dictates its solubility, reactivity, and bioavailability. The ortho-bromo group induces a twist in the amide bond relative to the phenyl ring, influencing crystal packing and binding affinity.

| Property | Specification | Note |

| IUPAC Name | 2-Bromo-4-methylbenzohydrazide | - |

| CAS Number | 1022059-55-7 | Distinct from isomer 2-bromo-5-methyl |

| Molecular Formula | - | |

| Molecular Weight | 229.07 g/mol | - |

| SMILES | Cc1cc(Br)c(C(=O)NN)cc1 | Useful for cheminformatics docking |

| Physical State | Crystalline Solid | White to off-white needles/powder |

| Solubility | DMSO, DMF, Hot Ethanol | Poorly soluble in water/hexane |

| LogP (Predicted) | ~1.36 | Moderate lipophilicity suitable for CNS entry |

Synthetic Architecture

The synthesis of 2-Bromo-4-methylbenzohydrazide follows a classic nucleophilic acyl substitution pathway. The direct reaction of the carboxylic acid with hydrazine is often sluggish; thus, an ester intermediate is preferred to activate the carbonyl carbon.

Retrosynthetic Analysis

The target molecule is disassembled into hydrazine hydrate and methyl 2-bromo-4-methylbenzoate. The ester is derived from the commercially available 2-bromo-4-methylbenzoic acid.

Synthesis Workflow Visualization

Figure 1: Step-wise synthesis pathway from precursor acid to hydrazide and subsequent derivatization.

Detailed Experimental Protocols

This section outlines a self-validating protocol. Safety Note: Hydrazine hydrate is toxic and a potential carcinogen. All operations must be performed in a fume hood.

Step 1: Esterification (Acid Activation)

-

Reagents: 2-Bromo-4-methylbenzoic acid (10 mmol), Methanol (dry, 20 mL),

(conc., 0.5 mL). -

Procedure:

-

Dissolve the acid in anhydrous methanol.[1]

-

Add sulfuric acid dropwise (exothermic).

-

Reflux at 65°C for 8 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Validation: Disappearance of the acid spot (

) and appearance of the ester spot ( -

Workup: Evaporate methanol, neutralize with

, extract with DCM, and dry over

-

Step 2: Hydrazinolysis (Core Synthesis)

-

Reagents: Methyl 2-bromo-4-methylbenzoate (from Step 1), Hydrazine hydrate (99%, 3-5 equiv), Ethanol (absolute).

-

Procedure:

-

Dissolve the ester in ethanol (10 mL/g).

-

Add hydrazine hydrate slowly. Excess hydrazine prevents dimer formation.

-

Reflux for 4–6 hours. A solid precipitate usually forms upon cooling.

-

Workup: Cool to 0°C. Filter the solid. Wash with cold ethanol and ether.

-

Purification: Recrystallize from hot ethanol to yield needle-like crystals.

-

Medicinal Chemistry & SAR Analysis

The 2-bromo-4-methylbenzohydrazide scaffold is not merely a linker; it is a pharmacophore with specific electronic properties.

Structure-Activity Relationship (SAR)

-

2-Bromo Position (Ortho): Provides steric bulk that forces the carbonyl group out of planarity with the benzene ring. This "twist" can enhance selectivity for enzyme pockets (e.g., kinases) by preventing flat stacking. It also increases lipophilicity (

). -

4-Methyl Position (Para): A weak electron-donating group (EDG) that increases electron density on the aromatic ring, potentially stabilizing the hydrazide nitrogen for Schiff base formation. It also serves as a metabolic handle (potential oxidation site).

-

Hydrazide Linker (-CONHNH2): The hydrogen bond donor/acceptor site. Essential for chelating metal ions (Cu, Ni) or forming H-bonds with active site residues (e.g., Asp, Glu).

Mechanism of Action Visualization

Figure 2: Structure-Activity Relationship (SAR) mapping the scaffold features to biological targets.

Derivative Applications

Schiff Bases (Azomethines)

Reacting the hydrazide with aromatic aldehydes yields Schiff bases (

-

Significance: These derivatives often exhibit higher potency than the parent hydrazide due to the extended conjugation and the presence of the imine (

) pharmacophore. -

Key Insight: Electron-withdrawing groups (e.g.,

,

Metal Complexes

The hydrazide nitrogen and carbonyl oxygen act as a bidentate ligand.

-

Copper(II) Complexes: Known to cleave DNA via oxidative pathways.

-

Nickel(II) Complexes: Often show square planar geometry and enhanced stability.

References

-

Chemical Identity & Precursors

-

Synthetic Methodology

-

Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. (Methodology Analog). PrepChem.

-

Synthesis routes of Methyl 3-bromo-4-methylbenzoate. BenchChem.

-

-

Biological & Structural Context

-

Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of Benzohydrazide Complexes. (2021). MDPI Molecules.

-

Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide. (Structural Analog). PubMed Central.

-

Synthesis and Antibacterial Activity of Schiff Bases.[9][10][11] (2020).[9][10][11] Advanced Journal of Chemistry.

-

Sources

- 1. nbinno.com [nbinno.com]

- 2. benzoic acid,2-bromo-4-methylphenol | CAS#:65849-33-4 | Chemsrc [chemsrc.com]

- 3. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2-bromo-4-methylbenzohydrazide;CAS No.:1022059-55-7 [chemshuttle.com]

- 6. 2-Bromo-4-methylbenzohydrazide | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 7. 29418-67-5|2-Bromobenzohydrazide|BLD Pharm [bldpharm.com]

- 8. International Laboratory USA [intlab.org]

- 9. nanobioletters.com [nanobioletters.com]

- 10. ajchem-b.com [ajchem-b.com]

- 11. riviste.fupress.net [riviste.fupress.net]

An In-depth Technical Guide to the Initial Bioactivity Screening of 2-Bromo-4-methylbenzohydrazide

Foreword: The Rationale for Screening 2-Bromo-4-methylbenzohydrazide

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with therapeutic potential is a critical endeavor. The benzohydrazide moiety represents one such scaffold of significant interest. Compounds incorporating this functional group have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, anticancer, and enzyme inhibitory properties.[1][2][3] The hydrazide-hydrazone backbone (-CONH-N=C-) is a key structural feature, often implicated in the biological mechanism of these molecules.[3][4] The versatility of this core structure allows for extensive chemical modification, enabling the fine-tuning of activity and specificity.

The specific compound, 2-Bromo-4-methylbenzohydrazide, has been selected for initial screening based on a scientifically driven hypothesis. The presence of a bromine atom, a halogen, can significantly influence a molecule's lipophilicity and its ability to form halogen bonds, potentially enhancing its binding affinity to biological targets.[5] Furthermore, the methyl group provides another point of modification and can impact the compound's metabolic stability and steric interactions. While the bioactivity of this exact molecule is not yet extensively documented, the well-established therapeutic potential of the broader benzohydrazide class provides a strong impetus for a comprehensive initial screening campaign.[2][6] This guide outlines a logical, tiered approach to systematically evaluate the bioactivity of 2-Bromo-4-methylbenzohydrazide, beginning with broad phenotypic screens and paving the way for more targeted mechanistic studies.

Section 1: A Tiered Strategy for Initial Bioactivity Screening

A successful initial screening campaign should be designed to efficiently identify promising biological activities while conserving resources. A tiered or cascaded approach is ideal, starting with broad, high-throughput assays and progressing to more specific and complex evaluations for initial "hits."[7]

Our proposed strategy for 2-Bromo-4-methylbenzohydrazide is as follows:

-

Tier 1: Primary Screening. This initial phase will focus on two of the most commonly reported activities for benzohydrazide derivatives: antimicrobial and anticancer effects.[2][3] This will involve testing the compound against a representative panel of bacterial, fungal, and cancer cell lines.

-

Tier 2: Secondary Screening & Hit Validation. Any positive results from Tier 1 will be confirmed through repeat testing and dose-response analysis to determine potency (e.g., MIC or IC50 values). Initial cytotoxicity assessments against non-cancerous cell lines will also be performed to gauge preliminary selectivity.

-

Tier 3: Preliminary Mechanism of Action (MoA) Studies. Based on the confirmed bioactivity, initial experiments will be designed to elucidate the potential mechanism of action. For example, if strong antibacterial activity is observed, assays to investigate the inhibition of essential bacterial enzymes like DNA gyrase could be conducted.[8]

This structured approach ensures that resources are focused on the most promising activities and provides a solid foundation for further drug development efforts.

Caption: Workflow for the broth microdilution antimicrobial assay.

Anticancer Cytotoxicity Screening: The Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for in vitro anticancer drug screening. [9][10] Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and therefore, to the number of cells in a well. This assay measures cell viability by quantifying the protein content of cells that remain attached to the culture plate after treatment with the test compound.

Step-by-Step Protocol:

-

Cell Culture: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of 2-Bromo-4-methylbenzohydrazide in the cell culture medium. Replace the existing medium in the cell plates with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours to allow the compound to exert its cytotoxic effects.

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing and Staining: Wash the plates five times with slow-running tap water to remove the TCA and air dry. Add 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well and stain for 30 minutes at room temperature.

-

Dye Solubilization: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Data Analysis: Measure the absorbance at 510 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the compound concentration.

Section 3: Data Presentation and Interpretation

Quantitative data from the initial screening should be presented in a clear and concise manner to facilitate comparison and decision-making.

Table 1: Hypothetical Antimicrobial Screening Results for 2-Bromo-4-methylbenzohydrazide

| Microorganism | Type | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 16 | Gentamicin | 2 |

| Escherichia coli | Gram-negative Bacteria | >128 | Gentamicin | 4 |

| Candida albicans | Fungal (Yeast) | 32 | Fluconazole | 8 |

| Aspergillus fumigatus | Fungal (Mold) | 64 | Fluconazole | 16 |

Interpretation: In this hypothetical example, 2-Bromo-4-methylbenzohydrazide shows moderate activity against the Gram-positive bacterium S. aureus and the yeast C. albicans. The activity is less pronounced against the Gram-negative bacterium and the mold. This would warrant further investigation into its potential as an antibacterial and antifungal agent, particularly against specific classes of microbes.

Table 2: Hypothetical Anticancer Cytotoxicity Screening Results for 2-Bromo-4-methylbenzohydrazide

| Cell Line | Cancer Type | IC50 (µM) | Standard Drug | IC50 (µM) |

| MCF-7 | Breast Cancer | 25.5 | Doxorubicin | 0.8 |

| A549 | Lung Cancer | 42.1 | Doxorubicin | 1.2 |

| HeLa | Cervical Cancer | 18.9 | Doxorubicin | 0.5 |

| HepG2 | Liver Cancer | >100 | Doxorubicin | 1.5 |

Interpretation: The hypothetical data suggests that 2-Bromo-4-methylbenzohydrazide exhibits some cytotoxic activity, with the most potent effect observed against the HeLa cervical cancer cell line. While the potency is significantly lower than the standard drug doxorubicin, an IC50 value below 20 µM is often considered a promising starting point for further optimization. The lack of activity against HepG2 cells suggests some degree of selectivity, which would be explored in Tier 2 screening.

Section 4: Future Directions - Towards Mechanism of Action

Should the initial screening yield promising and validated hits, the next logical step is to investigate the compound's mechanism of action. Based on the established activities of hydrazide derivatives, several pathways could be explored. [8][11]

-

For Antimicrobial Activity: Potential mechanisms include the inhibition of essential enzymes involved in cell wall synthesis, DNA replication (e.g., DNA gyrase), or folic acid metabolism. [8]* For Anticancer Activity: Many anticancer agents work by inducing apoptosis, inhibiting cell cycle progression, or targeting specific signaling pathways. Initial studies could involve assays for caspase activation (a marker of apoptosis) or cell cycle analysis by flow cytometry. Benzohydrazide derivatives have been reported to act as kinase inhibitors, such as against Epidermal Growth Factor Receptor (EGFR), making this a plausible avenue for investigation. [12]

Caption: Potential mechanisms of action for further investigation.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the initial bioactivity screening of 2-Bromo-4-methylbenzohydrazide. By employing a tiered strategy that begins with robust, validated in vitro assays for antimicrobial and anticancer activity, researchers can efficiently identify and prioritize promising therapeutic leads. The causality behind each experimental choice is rooted in the known pharmacology of the benzohydrazide class, ensuring a logical and data-driven approach. The successful identification of a primary bioactivity for this novel compound will serve as the crucial first step in a long and complex, yet potentially rewarding, drug development journey.

References

-

Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. PubMed. Available at: [Link]

-

Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Semantic Scholar. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. Available at: [Link]

-

Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. Available at: [Link]

-

Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. MDPI. Available at: [Link]

-

Design, synthesis, and biological evaluation of BRD4 degraders. PubMed. Available at: [Link]

-

Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. Available at: [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Available at: [Link]

-

Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. AIP Publishing. Available at: [Link]

-

Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. Available at: [Link]

-

Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. ResearchGate. Available at: [Link]

-

A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. American Society for Microbiology. Available at: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). Available at: [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. National Institutes of Health (NIH). Available at: [Link]

-

Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. Available at: [Link]

-

Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. National Institutes of Health (NIH). Available at: [Link]

-

In vitro Screening Systems. ResearchGate. Available at: [Link]

-

Linearity Comparison of Three Colorimetric Cytotoxicity Assays. Technology Networks. Available at: [Link]

-

Effective Small Molecule Antibacterials from a Novel Anti-Protein Secretion Screen. MDPI. Available at: [Link]

-

Synthesis and characterization and biological evaluation of bivalent metal complexes with (E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazide ligand. ResearchGate. Available at: [Link]

-

Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. National Institutes of Health (NIH). Available at: [Link]

-

Different mechanisms of action of quinoline hydrazide/hydrazone... ResearchGate. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. MDPI. Available at: [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. ResearchGate. Available at: [Link]

-

SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... ResearchGate. Available at: [Link]

-

A review for cell-based screening methods in drug discovery. National Institutes of Health (NIH). Available at: [Link]

-

Small-Molecule Antibiotic Drug Development: Need and Challenges. ACS Publications. Available at: [Link]

-

Synthesis, Conformational Analysis, Antioxidant and Enzyme Inhibition Activity, Molecular Docking, and DFT Studies of New Chiral Hydrazide-Hydrazone Derivatives. PubMed. Available at: [Link]

-

Cell Viability Assays. National Institutes of Health (NIH). Available at: [Link]

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. National Institutes of Health (NIH). Available at: [Link]

-

Hydrazide–Hydrazones as Potential Antitubercular Agents: An Overview of the Literature (1999–2023). Thieme Connect. Available at: [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

-

High-Throughput Screening of the Repurposing Hub Library to Identify Drugs with Novel Inhibitory Activity against Candida albicans and Candida auris Biofilms. MDPI. Available at: [Link]

-

N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide. National Institutes of Health (NIH). Available at: [Link]

-

Interdisciplinary Approaches for the Discovery of Novel Antifungals. National Institutes of Health (NIH). Available at: [Link]

-

Screening of small-molecule library for novel antibacterials. ResearchGate. Available at: [Link]

-

How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. Available at: [Link]

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. Available at: [Link]

-

In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Hydrazine. Wikipedia. Available at: [Link]

-

Developing Novel Antifungal Compounds for Use as Single-Agent and in Multi-Drug Combination Therapies for Treating Invasive Fungal Infections. Duke University Libraries. Available at: [Link]

-

Heterocyclic compounds as carbonic anhydrase inhibitor. Taylor & Francis Online. Available at: [Link]

-

Unique screening method simplifies identification of novel drugs. Karolinska Institutet. Available at: [Link]

-

Inhibitory Potential of New Phenolic Hydrazide-Hydrazones with a Decoy Substrate Fragment towards Laccase from a Phytopathogenic Fungus: SAR and Molecular Docking Studies. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]

- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. international-biopharma.com [international-biopharma.com]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]

- 11. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability & Technical Profile: 2-Bromo-4-methylbenzohydrazide

[1]

Executive Summary

2-Bromo-4-methylbenzohydrazide (CAS: 1022059-55-7) is a niche building block primarily utilized in the synthesis of bioactive scaffolds, including quinazolines and phthalazines. While available from select specialized catalog suppliers, it is frequently classified as a "make-on-demand" item for kilogram-scale orders. Researchers requiring gram-scale quantities can source it directly, whereas process chemists often resort to in-house synthesis from the widely available precursor, 2-bromo-4-methylbenzoic acid , to ensure purity and supply chain reliability.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

| Property | Data |

| Chemical Name | 2-Bromo-4-methylbenzohydrazide |

| CAS Number | 1022059-55-7 |

| Synonyms | Benzoic acid, 2-bromo-4-methyl-, hydrazide; 2-Bromo-4-methylbenzoic acid hydrazide |

| Molecular Formula | C₈H₉BrN₂O |

| Molecular Weight | 229.07 g/mol |

| Melting Point | 132–134 °C (Experimental) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| SMILES | CC1=CC(=C(C=C1)C(=O)NN)Br |

Commercial Supply Landscape

Direct Sourcing (Research Scale)

For discovery-phase chemists requiring <50g, direct procurement is time-efficient. The compound is typically stocked by "building block" specialists rather than general bulk commodity suppliers.

-

Primary Suppliers:

-

Trans World Chemicals: Lists the compound (Product ID: B2946-A) with specific pricing for gram quantities (e.g., ~$55/2g).[1]

-

Alfa Chemistry: Offers the compound for research use, typically with a 2-3 week lead time if not in domestic stock.

-

MolPort: Aggregates stock from smaller synthetic labs; useful for finding spot inventory.

-

Strategic "Make vs. Buy" Decision

Due to the potential for stockouts or long lead times on this specific isomer, a "Make" strategy is often superior for campaigns requiring >100g.

-

Buy Trigger: Immediate need for <10g; internal synthesis capacity is fully booked.

-

Make Trigger: Need for >50g; requirement for strict impurity control (e.g., removal of hydrazine traces); cost reduction desired (Synthesis cost is approx. 20% of catalog price).

Technical Synthesis: The "Self-Validating" Protocol

When commercial stock is unavailable, the synthesis from 2-bromo-4-methylbenzoic acid (CAS 7697-27-0) is the industry-standard route. This two-step protocol is robust and scalable.

Synthetic Pathway Diagram

The following diagram outlines the conversion of the acid to the hydrazide via a methyl ester intermediate, ensuring high purity by avoiding the harsh conditions of acid chloride formation.

Caption: Robust two-step synthesis route avoiding acid chloride instability.

Detailed Methodology

Step 1: Esterification

-

Dissolve 2-bromo-4-methylbenzoic acid (1.0 eq) in Methanol (10 vol).

-

Reflux for 6–8 hours (Monitor by TLC/HPLC).

-

Concentrate solvent, neutralize with NaHCO₃, and extract with EtOAc. Evaporate to yield the methyl ester oil.

Step 2: Hydrazinolysis

-

Dissolve the methyl ester (1.0 eq) in Ethanol (5 vol).

-

Add Hydrazine Hydrate (3.0 eq) slowly at room temperature.

-

Heat to reflux for 4–6 hours. The product often precipitates upon cooling.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/Water if necessary to remove hydrazine traces.

Quality Assurance & Verification

To ensure scientific integrity, the purchased or synthesized material must be validated using the following expected data.

NMR Characterization (DMSO-d₆)

-

Methyl Group: Singlet at ~2.35 ppm (3H).

-

Aromatic Region:

-

Doublet at ~7.3 ppm (H at C5).

-

Singlet/Doublet at ~7.5 ppm (H at C3).

-

Doublet at ~7.2 ppm (H at C6).

-

Note: The 2-bromo substituent causes significant deshielding and splitting pattern shifts compared to non-halogenated analogs.

-

-

Hydrazide Protons:

-

Broad singlet at ~4.5 ppm (NH₂).

-

Broad singlet at ~9.5 ppm (NH-C=O).

-

HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: Gradient 10% to 90% Acetonitrile in Water (0.1% Formic Acid).

-

Detection: UV at 254 nm.

-

Retention Time: Expect the hydrazide to elute earlier than the starting acid or ester due to increased polarity.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][5][6]

-

Hydrazine Residuals: If synthesizing, ensure complete removal of hydrazine (a known carcinogen) via thorough washing and drying. Verify absence using Tollen’s reagent test or specific HPLC methods.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the hydrazide moiety.

References

-

Trans World Chemicals. Product Catalog: 2-Bromo-4-methylbenzhydrazide (B2946-A).[1] Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 226292: 2-Bromo-4-methylbenzoic acid (Precursor). Retrieved from [Link]

-

MolPort. Compound Availability Database: 2-Bromo-4-methylbenzohydrazide.[2] Retrieved from [Link]

Sources

- 1. 2-Bromo-4-methylbenzhydrazide: [transworldchemicals.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 4-Bromobenzoic acid hydrazide (CAS 5933-32-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 226292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromobenzohydrazide | C7H7BrN2O | CID 22219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-4-methylbenzaldehyde | CAS#:24078-12-4 | Chemsrc [chemsrc.com]

Methodological & Application

Application Notes and Protocols: Antibacterial Susceptibility Testing of 2-Bromo-4-methylbenzohydrazide

Introduction

Hydrazide-hydrazone derivatives represent a class of organic compounds that have garnered significant interest from medicinal chemists due to their diverse biological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties.[1] The presence of an azomethine group (–NH–N=CH–) is a key structural feature contributing to their bioactivity. This document provides a detailed protocol for evaluating the antibacterial properties of a specific derivative, 2-Bromo-4-methylbenzohydrazide, a compound of interest for novel antimicrobial drug discovery.

The following protocols are designed for researchers, scientists, and drug development professionals. They are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the generated data is robust, reproducible, and comparable across different laboratories.[2][3] The primary methodologies covered are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the Kirby-Bauer disk diffusion method for qualitative susceptibility screening.

The causality behind each experimental step is explained to provide a deeper understanding of the methodology. This self-validating system of protocols, when followed diligently, will yield reliable insights into the antibacterial potential of 2-Bromo-4-methylbenzohydrazide against a panel of relevant bacterial pathogens.

Preparation of 2-Bromo-4-methylbenzohydrazide Stock Solution

A critical first step in antimicrobial susceptibility testing is the preparation of a sterile, high-concentration stock solution of the test compound. The choice of solvent is crucial to ensure complete dissolution and minimize any intrinsic antimicrobial activity or interference with the assay. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of novel compounds for antimicrobial screening.[4]

Protocol:

-

Aseptic Technique: All procedures should be performed in a laminar flow hood or biological safety cabinet to maintain sterility.

-

Solvent Selection: Use sterile, molecular biology grade DMSO.

-

Weighing the Compound: Accurately weigh a precise amount of 2-Bromo-4-methylbenzohydrazide powder using an analytical balance.

-

Dissolution: Dissolve the compound in DMSO to achieve a high-concentration stock solution, for example, 10 mg/mL. This can be adjusted based on the compound's solubility. Vortex thoroughly to ensure complete dissolution.

-

Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

-

Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

Expert Insight: It is essential to determine the maximum concentration of DMSO that does not affect bacterial growth. This is typically done by running a control experiment with serial dilutions of DMSO in the growth medium. The final concentration of DMSO in the assay should ideally be below 1% (v/v).

Bacterial Strains and Inoculum Preparation

Standardized bacterial inocula are paramount for the reproducibility of susceptibility testing. The following protocol is based on CLSI guidelines.[5]

Recommended Bacterial Strains:

A panel of both Gram-positive and Gram-negative bacteria should be used to determine the spectrum of activity. Recommended strains include:

-

Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

-

Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

Inoculum Preparation Protocol:

-

Bacterial Culture: From a stock culture, streak the test bacteria onto a suitable agar plate (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours to obtain isolated colonies.

-

Colony Selection: Select 3-5 well-isolated colonies of the same morphological type.

-

Suspension: Transfer the selected colonies into a tube containing sterile saline (0.85% NaCl) or Tryptic Soy Broth.

-

Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). A 0.5 McFarland standard corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

-

Final Dilution: For broth microdilution, further dilute the adjusted inoculum in the test medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve the final desired concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9]

Protocol:

-

Plate Preparation: Aseptically dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

-

Serial Dilution: Add 50 µL of the 2-Bromo-4-methylbenzohydrazide stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of concentrations of the test compound.

-

Controls:

-

Positive Control (Growth Control): A well containing only the growth medium and the bacterial inoculum.

-

Negative Control (Sterility Control): A well containing only the growth medium.

-

Solvent Control: A well containing the highest concentration of DMSO used in the assay and the bacterial inoculum.

-

-

Inoculation: Add 50 µL of the diluted bacterial inoculum (prepared to be 1 x 10⁶ CFU/mL to achieve a final concentration of 5 x 10⁵ CFU/mL in the 100 µL final volume) to each well, except for the negative control.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader.

Workflow for MIC Determination

Caption: Workflow for MIC determination.

Determining the Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Protocol:

-

Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

-

Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

-

Incubation: Incubate the agar plates at 37°C for 18-24 hours.

-

Reading the MBC: The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate, or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

| Parameter | Description | Example |

| MIC | Lowest concentration with no visible growth. | 16 µg/mL |

| MBC | Lowest concentration that kills ≥99.9% of bacteria. | 32 µg/mL |

Kirby-Bauer Disk Diffusion Assay

The disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent.[4]

Protocol:

-

Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates.

-

Inoculation: Dip a sterile cotton swab into the 0.5 McFarland standardized bacterial suspension and streak the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

-

Disk Application: Aseptically place sterile paper disks (6 mm in diameter) onto the inoculated agar surface.

-

Compound Application: Pipette a known amount of the 2-Bromo-4-methylbenzohydrazide solution (at a specific concentration) onto each disk.

-

Controls:

-

Positive Control: A disk with a standard antibiotic (e.g., Gentamicin).

-

Negative Control: A disk with the solvent (DMSO) only.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Disk Diffusion Workflow

Caption: Kirby-Bauer disk diffusion workflow.

Data Interpretation and Troubleshooting

Interpreting Results

-

MIC: The lower the MIC value, the more potent the compound is against the tested bacterium.

-

MBC: An MBC value that is equal to or very close to the MIC value (e.g., MBC/MIC ≤ 4) suggests that the compound is bactericidal. A much higher MBC than MIC indicates a bacteriostatic effect.

-

Disk Diffusion: The diameter of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound. The results are generally interpreted as 'Susceptible', 'Intermediate', or 'Resistant' based on standardized charts for known antibiotics. For novel compounds, the zone size provides a qualitative measure of activity.

Troubleshooting

| Issue | Possible Cause | Solution |

| Compound Precipitation | Poor solubility in the test medium. | Perform a preliminary solubility test. Lower the starting concentration of the stock solution. Ensure the final DMSO concentration is non-inhibitory and maintains solubility. |

| No Bacterial Growth in Positive Control | Inoculum too dilute or non-viable. | Prepare a fresh inoculum and verify its concentration. Check the viability of the bacterial stock. |

| Confluent Growth in Negative Control | Contamination of the medium or reagents. | Use fresh, sterile media and reagents. Ensure aseptic technique is followed. |

| Inconsistent Results | Variation in inoculum density, incubation conditions, or operator technique. | Strictly adhere to standardized protocols (e.g., CLSI guidelines). Ensure consistent inoculum preparation and incubation times/temperatures. |

References

-

(PDF) Synthesis and antibacterial activity of new hydrazide-hydrazones derived from Benzocaine - ResearchGate. Available at: [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. Available at: [Link]

-

Synthesis, Crystal Structure and Antibacterial Activity of N'-(2-Bromobenzylidene)-4-methylbenzohydrazide - ResearchGate. Available at: [Link]

-

Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

-

The minimum bactericidal concentration of antibiotics - BMG Labtech. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available at: [Link]

-

Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More - Emery Pharma. Available at: [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. Available at: [Link]

-

Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. Available at: [Link]

-

Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx. Available at: [Link]

-

Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed. Available at: [Link]

-

Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC - NIH. Available at: [Link]

-

CLSI: Clinical & Laboratory Standards Institute. Available at: [Link]

-

M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. Available at: [Link]

-

Mycobacteria AST - inoculum preparation and how to perform CFU counts - EUCAST. Available at: [Link]

-

Synthesis and antibacterial properties of 4-bromobenzohydrazide derivatives and crystal structure of (E)-N′-((1H-indol-3-yl)methylene) - ResearchGate. Available at: [Link]

-

Identification of a New Class of Antifungals Targeting the Synthesis of Fungal Sphingolipids. Available at: [Link]

-

M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. Available at: [Link]

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - MDPI. Available at: [Link]

-

Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC. Available at: [Link]

-

ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases - CLSI. Available at: [Link]

-

Novel Antifungal Acylhydrazones Targeting GluCer Synthesis | Ojima Research Group - Stony Brook University. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME HYDRAZONE AND THIAZOLIDINE DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY F. - CHEMICAL PROBLEMS. Available at: [Link]

-

Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics - PSE Community.org. Available at: [Link]

-

Disk diffusion test - Wikipedia. Available at: [Link]

-

Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC - NIH. Available at: [Link]

-

The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC - NIH. Available at: [Link]

-

Synthesis, crystal structures, and antibacterial activity of a series of hydrazone compounds derived from 4-methylbenzohydrazide - SciSpace. Available at: [Link]

-

Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - ASM Journals. Available at: [Link]

-

1 Preparation of inoculum (english) - YouTube. Available at: [Link]

- WO2020169682A1 - Hydrazide derivatives and their specific use as antibacterial agents by controlling acinetobacter baumannii bacterium - Google Patents.

-

Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition - ASM Journals. Available at: [Link]

-

Disk Diffusion and Quality Control - EUCAST. Available at: [Link]

-

Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil - AIP Publishing. Available at: [Link]

-

Full article: Synthesis, characterization, and crystal structures of 4-hydroxy-N'-(2-hydroxy-5-methylbenzylidene)benzohydrazide and its copper(II) complexes with antibacterial activity. Available at: [Link]

-

ISO20776-1Ed2 | Susceptibility testing of infectious agents and evaluation of performance of antimicrobial susceptibility test devices -- Part 1, 2nd Edition - CLSI. Available at: [Link]

-

Antibacterial Susceptibility Test Interpretive Criteria - FDA. Available at: [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. journals.asm.org [journals.asm.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 6. Identification of Off-Patent Drugs That Show Synergism with Amphotericin B or That Present Antifungal Action against Cryptococcus neoformans and Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. scispace.com [scispace.com]

Application Notes and Protocols: Developing Assays for 2-Bromo-4-methylbenzohydrazide Activity

Introduction: Unveiling the Potential of 2-Bromo-4-methylbenzohydrazide

The benzohydrazide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, anticonvulsant, and anticancer properties.[1] The introduction of a bromine atom and a methyl group to the benzohydrazide core, as in 2-Bromo-4-methylbenzohydrazide, offers a unique chemical entity with the potential for novel biological functions. Brominated compounds, in particular, are known for a range of bioactivities, including antioxidant and anticancer effects.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing a robust assay cascade to characterize the biological activity of 2-Bromo-4-methylbenzohydrazide and elucidate its mechanism of action.

Our approach is designed as a multi-tiered screening funnel, beginning with broad phenotypic assays to identify potential areas of biological activity. Positive results from these initial screens will then trigger more focused biochemical and cell-based assays to identify specific molecular targets and pathways. This strategy ensures a thorough and efficient investigation of the compound's therapeutic potential.

Part 1: Initial Phenotypic Screening Cascade

The initial phase of characterization involves subjecting 2-Bromo-4-methylbenzohydrazide to a battery of well-established phenotypic assays. This allows for a broad yet sensitive detection of its potential biological effects.

Antimicrobial Activity Assessment

Hydrazide derivatives have a long history of being investigated for their antimicrobial properties.[3][4] Therefore, a logical first step is to assess the efficacy of 2-Bromo-4-methylbenzohydrazide against a panel of clinically relevant bacterial and fungal strains.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Compound: Prepare a 10 mM stock solution of 2-Bromo-4-methylbenzohydrazide in sterile dimethyl sulfoxide (DMSO).

-

Bacterial/Fungal Inoculum Preparation: Culture the selected microbial strains overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

| Parameter | Recommendation | Rationale |

| Bacterial Strains | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Represent Gram-positive, Gram-negative, and opportunistic pathogens. |

| Fungal Strains | Candida albicans, Aspergillus fumigatus | Common human fungal pathogens. |

| Solvent Control | Include wells with the highest concentration of DMSO used. | To ensure the solvent has no inhibitory effect on microbial growth. |

Antiproliferative Activity Screening

The cytotoxic potential of novel compounds is a cornerstone of anticancer drug discovery.[5] The MTT assay is a widely used, reliable method to assess the effect of a compound on cell viability and proliferation.

-

Cell Culture: Plate cancer cells from various lineages (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

-

Compound Treatment: Treat the cells with serial dilutions of 2-Bromo-4-methylbenzohydrazide (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

| Parameter | Recommendation | Rationale |

| Cell Lines | A panel representing different cancer types (e.g., lung, breast, colon). | To identify potential tissue-specific activity. |

| Incubation Time | 48 or 72 hours. | Allows for multiple cell doubling times to observe an effect on proliferation. |

| Positive Control | A known cytotoxic drug (e.g., Doxorubicin). | To validate assay performance. |

Antioxidant Activity Evaluation

Many hydrazide derivatives have been reported to possess antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and straightforward method to assess the free radical scavenging ability of a compound.[6]

-

Reagent Preparation: Prepare a stock solution of 2-Bromo-4-methylbenzohydrazide in methanol and a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

Reaction Mixture: In a 96-well plate, add various concentrations of the compound to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[6]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging and determine the SC50 value (the concentration that scavenges 50% of the DPPH radicals).[7]

| Parameter | Recommendation | Rationale |

| Positive Control | Ascorbic acid or Trolox. | Well-known antioxidant standards for comparison. |

| Solvent Blank | Methanol. | To zero the spectrophotometer. |

Part 2: Target Deconvolution and Mechanism of Action Studies

Should 2-Bromo-4-methylbenzohydrazide exhibit promising activity in the initial phenotypic screens, the next logical step is to investigate its mechanism of action. This involves moving from "what it does" to "how it does it."

Biochemical Assays for Target Identification

Biochemical assays are crucial for determining if a compound directly interacts with a specific molecular target, such as an enzyme or receptor.[8] These assays provide a controlled environment to measure binding or activity modulation without the complexities of a cellular system.[8]

If, for example, literature suggests that similar hydrazide structures inhibit a particular class of enzymes (e.g., kinases, proteases), a direct enzyme inhibition assay would be warranted.

Caption: General workflow for a biochemical enzyme inhibition assay.

-

Assay Buffer Preparation: Prepare a kinase assay buffer containing ATP and the specific peptide substrate for the kinase of interest.

-

Compound Addition: Add serial dilutions of 2-Bromo-4-methylbenzohydrazide to the wells of a microtiter plate.

-

Kinase Addition: Add the purified kinase to the wells and incubate briefly to allow for compound binding.

-

Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mix.

-

Reaction Termination and Detection: After a set incubation period, stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., fluorescence polarization, luminescence).

-

Data Analysis: Determine the IC50 value for kinase inhibition.

Cell-Based Assays for Pathway Analysis

Cell-based assays are essential for confirming that a compound's activity observed in a biochemical assay translates to a cellular context.[9][10] They provide valuable information on cell permeability and target engagement within a living system.[9]

If the MTT assay indicates cytotoxicity, a follow-up cell-based assay can determine if the mechanism of cell death is apoptosis.

-

Cell Treatment: Seed cells in a 96-well plate and treat with 2-Bromo-4-methylbenzohydrazide at concentrations around its IC50 value for 24-48 hours.

-

Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.

-

Data Analysis: Compare the luminescence of treated cells to untreated controls. An increase in luminescence indicates the induction of apoptosis.

Conclusion